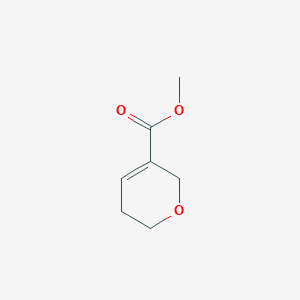Methyl 5,6-dihydro-2H-pyran-3-carboxylate
CAS No.: 85373-69-9
Cat. No.: VC5455346
Molecular Formula: C7H10O3
Molecular Weight: 142.154
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85373-69-9 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.154 |
| IUPAC Name | methyl 3,6-dihydro-2H-pyran-5-carboxylate |
| Standard InChI | InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3 |
| Standard InChI Key | XWDSUYDGAOYBES-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CCCOC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 5,6-dihydro-2H-pyran-3-carboxylate is characterized by a six-membered pyran ring with one double bond (between C5 and C6) and a methyl ester group at the C3 position. Its IUPAC name, methyl 3,6-dihydro-2H-pyran-5-carboxylate, reflects this substitution pattern . The compound’s planar structure enables conjugation between the carbonyl group and the unsaturated ring system, influencing its reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 142.15 g/mol | |
| IUPAC Name | methyl 3,6-dihydro-2H-pyran-5-carboxylate | |
| SMILES Notation | COC(=O)C1=CCCOC1 | |
| InChI Key | XWDSUYDGAOYBES-UHFFFAOYSA-N |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of methyl 5,6-dihydro-2H-pyran-3-carboxylate can be achieved via intramolecular cyclization reactions. A common approach involves the base-catalyzed condensation of ethyl acetoacetate with 1,3-dibromopropane, followed by esterification. For instance, potassium carbonate facilitates the formation of the pyran ring, while methanol serves as both solvent and nucleophile for esterification.
Industrial Production
Industrial methods prioritize scalability and purity. Continuous flow reactors are employed to optimize reaction conditions (e.g., temperature, residence time) and enhance yield. Catalytic systems, such as alumina-supported acids, may further improve efficiency by reducing side reactions.
Table 2: Synthetic Routes Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization/Esterification | , CHOH, reflux | 65–75 | 95 |
| Flow Reactor Synthesis | Alumina catalyst, 150°C | 85–90 | 99 |
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s α,β-unsaturated ester moiety makes it a valuable intermediate for Diels-Alder reactions, where it acts as a dienophile to form six-membered cycloadducts. These adducts are precursors to natural products like terpenoids and alkaloids. Additionally, the pyran ring can undergo hydrogenation to yield tetrahydropyran derivatives, which are common motifs in pharmaceuticals.
Research Gaps and Future Directions
Unexplored Synthetic Applications
The compound’s potential in asymmetric catalysis remains underexplored. Chiral variants of dihydropyran esters could serve as ligands for transition-metal catalysts, enabling enantioselective transformations. Computational studies (e.g., DFT calculations) may identify optimal substituents for enhancing stereochemical control.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate hypothesized bioactivities. Priority targets include:
-
Kinase inhibition assays (e.g., EGFR, VEGFR) for anticancer potential.
-
Antiviral testing against RNA viruses (e.g., SARS-CoV-2, influenza).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume